1,3-Dichloro-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1,3-Dichloro-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the chlorination of a pyrimidine derivative. The reaction conditions often require the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under anhydrous conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of more complex pyrimidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) in solvents like ethanol or methanol.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while reduction can produce a dihydropyrimidine compound.
Scientific Research Applications
1,3-Dichloro-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-5-ethyl-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione
- 1,3-Dichloro-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-dione
- 1,3-Dichloro-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-tetraone
Uniqueness
1,3-Dichloro-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
35871-22-8 |
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Molecular Formula |
C12H10Cl2N2O3 |
Molecular Weight |
301.12 g/mol |
IUPAC Name |
1,3-dichloro-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-2-12(8-6-4-3-5-7-8)9(17)15(13)11(19)16(14)10(12)18/h3-7H,2H2,1H3 |
InChI Key |
WLOPXSPGUKEGFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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